Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H34ClN3O5S2 and its molecular weight is 556.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Design
Compounds with complex structures like "Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride" often serve as key intermediates or lead compounds in the development of new drugs. For example, the synthesis of pyridinethiones and their derivatives demonstrates the importance of such compounds in medicinal chemistry. These molecules have been shown to possess valuable biological activities, underscoring their potential in drug discovery and development (Youssef, Azab, & Youssef, 2012).
Biological Activity Studies
The biological activities of structurally complex compounds are often the subject of extensive research. For instance, certain pyridine and pyrimidine derivatives have been synthesized to explore their potential biological activities, including their use as antimicrobial agents (Al-Omar & Amr, 2010). These studies provide crucial insights into the structure-activity relationships that are fundamental in the design of new therapeutic agents.
Pharmacological Characterization
The pharmacological properties of novel compounds, including their receptor binding affinities and in vivo activities, are crucial for identifying potential therapeutic applications. For example, the characterization of κ-opioid receptor antagonists has revealed compounds with high affinity and selectivity, highlighting the therapeutic potential of such molecules in treating depression and addiction disorders (Grimwood et al., 2011).
Chemical Modification and Optimization
The modification of chemical structures to enhance biological properties is a common approach in drug development. Research into the modification of pyridine moieties, for example, has shown how structural changes can impact analgesic properties, leading to the discovery of compounds with increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Properties
IUPAC Name |
methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5S2.ClH/c1-17(2)27-15-12-20-21(16-27)34-24(22(20)25(30)33-3)26-23(29)18-8-10-19(11-9-18)35(31,32)28-13-6-4-5-7-14-28;/h8-11,17H,4-7,12-16H2,1-3H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXXPIYRLDNMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.